molecular formula C25H21N9O3 B11107748 (3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11107748
M. Wt: 495.5 g/mol
InChI Key: OZLIZQAARVTGPQ-UHFFFAOYSA-N
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Description

3-{(Z)-2-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}-1H-INDOL-2-ONE is a complex organic compound that features a triazine ring, an indole moiety, and various substituted aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-2-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}-1H-INDOL-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazine Core: Starting from cyanuric chloride, sequential substitution reactions with 3,4-dimethylaniline and 4-nitroaniline under controlled conditions.

    Hydrazone Formation: Reacting the triazine intermediate with hydrazine derivatives to form the hydrazone linkage.

    Indole Coupling: Coupling the hydrazone intermediate with an indole derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or indole moieties.

    Reduction: Reduction of the nitro group to an amine could be a significant reaction.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the triazine or indole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry

    Materials Science: Used in the development of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-{(Z)-2-[4-(3,4-DIMETHYLANILINO)-6-(4-AMINOANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}-1H-INDOL-2-ONE: Similar structure but with an amino group instead of a nitro group.

    3-{(Z)-2-[4-(3,4-DIMETHYLANILINO)-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}-1H-INDOL-2-ONE: Similar structure but with a methoxy group instead of a nitro group.

Properties

Molecular Formula

C25H21N9O3

Molecular Weight

495.5 g/mol

IUPAC Name

3-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C25H21N9O3/c1-14-7-8-17(13-15(14)2)27-24-29-23(26-16-9-11-18(12-10-16)34(36)37)30-25(31-24)33-32-21-19-5-3-4-6-20(19)28-22(21)35/h3-13,28,35H,1-2H3,(H2,26,27,29,30,31)

InChI Key

OZLIZQAARVTGPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(NC5=CC=CC=C54)O)C

Origin of Product

United States

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